molecular formula C12H6Cl2N2 B14711157 1,7-Dichlorophenazine CAS No. 13860-52-1

1,7-Dichlorophenazine

Cat. No.: B14711157
CAS No.: 13860-52-1
M. Wt: 249.09 g/mol
InChI Key: LTQDHBYUJITEKF-UHFFFAOYSA-N
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Description

1,7-Dichlorophenazine (C₁₂H₆Cl₂N₂) is a halogenated phenazine derivative characterized by chlorine substituents at the 1- and 7-positions of the phenazine core. Phenazines are heterocyclic compounds with a planar tricyclic structure, known for their applications in dyes, pharmaceuticals, and organic electronics. This suggests that this compound likely shares similar synthetic routes and physicochemical properties, such as moderate solubility in polar aprotic solvents and stability under ambient conditions.

Properties

CAS No.

13860-52-1

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

1,7-dichlorophenazine

InChI

InChI=1S/C12H6Cl2N2/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H

InChI Key

LTQDHBYUJITEKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C3C=CC(=CC3=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Dichlorophenazine can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with 2-chlorobenzoquinone under oxidative conditions. This method typically requires the use of an oxidizing agent such as ferric chloride or potassium ferricyanide .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative cyclization reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,7-Dichlorophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,7-Dichlorophenazine involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, disrupting the replication process and inhibiting the growth of microorganisms and cancer cells. Additionally, it can generate reactive oxygen species, causing oxidative damage to cellular structures .

Comparison with Similar Compounds

Positional Isomers: 2,7-Dichlorophenazine and 2,8-Dichlorophenazine

The position of chlorine substituents significantly impacts molecular properties:

Property 1,7-Dichlorophenazine 2,7-Dichlorophenazine 2,8-Dichlorophenazine
Molecular Formula C₁₂H₆Cl₂N₂ C₁₂H₆Cl₂N₂ C₁₂H₆Cl₂N₂
Melting Point (°C) Not reported 266 Not reported
Synthesis Yield 67%
Key Applications Under investigation Antibacterial agents Not specified
  • Electronic Effects : The 1,7-substitution pattern likely creates distinct electronic polarization compared to 2,7- or 2,8-isomers, influencing reactivity in cross-coupling reactions or charge transport in electronic applications.
  • Bioactivity : 2,7-Dichlorophenazine exhibits antibacterial properties, suggesting that positional isomerism modulates interactions with biological targets .

Diazaphenothiazines and Heterocyclic Analogs

Diazaphenothiazines (e.g., 2,7-diazaphenothiazine) replace carbon atoms in the phenazine core with nitrogen, altering electronic and biological behavior:

Property This compound 2,7-Diazaphenothiazine
Core Structure Phenazine Diazaphenothiazine
Functional Groups Cl at 1,7 N at 2,7; variable alkylation
Bioactivity Antibacterial Anticancer, antiviral
  • Electronic Properties : Nitrogen substitution increases electron deficiency, enhancing interactions with DNA or proteins in therapeutic contexts .
  • Solubility: Alkylated diazaphenothiazines (e.g., 10-methyl-2,7-diazaphenothiazine) show improved solubility in organic solvents, facilitating drug formulation .

Chlorinated Benzodiazepines and Aromatic Systems

Chlorinated benzodiazepines (e.g., methylclonazepam) and dichlorophenols share halogenated aromatic frameworks but differ in core structure and applications:

Property This compound Methylclonazepam 2,5-Dichlorophenol
Core Structure Phenazine Benzodiazepine Phenol
Functional Groups Cl at 1,7 Cl, NO₂, methyl groups Cl at 2,5; hydroxyl group
Toxicity Low (predicted) CNS activity High (endocrine disruption)
  • Environmental Impact: Dichlorophenols are more environmentally persistent and toxic than phenazines, as shown in chlorophenol toxicity studies .

Sulfonamide and Cyano-Substituted Derivatives

Compounds like 6-chloro-7-cyano-1,4,2-benzodithiazine () highlight the role of auxiliary functional groups:

Property This compound 6-Chloro-7-cyano-benzodithiazine
Functional Groups Cl at 1,7 Cl, CN, SO₂
Melting Point (°C) Not reported 314–315 (decomp.)
Reactivity Electrophilic High (CN and SO₂ enhance polarity)
  • Thermal Stability: Cyano and sulfonyl groups in benzodithiazines increase thermal stability (mp > 300°C), making them suitable for high-temperature applications .
  • Synthetic Utility: The cyano group enables further functionalization via nucleophilic substitution, a pathway less accessible in dichlorophenazines.

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